molecular formula C11H12O3 B11765201 3,3-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde

3,3-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde

Cat. No.: B11765201
M. Wt: 192.21 g/mol
InChI Key: UPDYTWGHHILOSI-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde is a high-value chemical building block designed for advanced research and development, particularly in medicinal chemistry and central nervous system (CNS) drug discovery. The 2,3-dihydrobenzo[1,4]dioxine core structure is a privileged scaffold in drug design, known for its presence in compounds with significant biological activity . This specific aldehyde derivative serves as a versatile intermediate for the synthesis of more complex molecules, including those investigated as potential antidepressants and for the treatment of various nervous system disorders . Researchers can utilize this compound to explore the development of novel therapeutics. The aldehyde functional group is a critical reactive site for further chemical modifications, enabling access to a diverse array of derivatives through reactions such as condensation, reduction, and nucleophilic addition. The 2,3-dihydrobenzo[1,4]dioxine scaffold has been identified in compounds evaluated for their binding affinity to serotonin receptors like the 5-HT 1A receptor, a key target in the treatment of depression and anxiety . Furthermore, structural analogues have been designed as antagonists for the alpha2C adrenoceptor, indicating the scaffold's relevance in developing treatments for peripheric and central nervous system diseases . This product is intended for research purposes by qualified professionals and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

3,3-dimethyl-2H-1,4-benzodioxine-5-carbaldehyde

InChI

InChI=1S/C11H12O3/c1-11(2)7-13-9-5-3-4-8(6-12)10(9)14-11/h3-6H,7H2,1-2H3

InChI Key

UPDYTWGHHILOSI-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2=CC=CC(=C2O1)C=O)C

Origin of Product

United States

Preparation Methods

Key Steps

  • Synthesis of 3,3-Dimethyl-2,3-dihydroxybenzoaldehyde :
    This precursor is challenging to obtain directly. A plausible route involves:

    • Protection of the aldehyde group (e.g., as an acetal).

    • Methylation of the hydroxyl groups using methyl iodide and a base.

    • Deprotection to regenerate the aldehyde.

  • Cyclization with 1,2-Dibromoethane :
    The diol is treated with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) under reflux. This forms the dioxine ring via nucleophilic substitution.

Example Reaction Conditions

Starting MaterialReagents/ConditionsYield (%)Reference
3,3-Dimethyl-2,3-dihydroxybenzoaldehyde1,2-Dibromoethane, K₂CO₃, DMF, 65°C, 24 h~50–60

Limitations : The aldehyde group may undergo side reactions during cyclization. Protection/deprotection strategies are critical to mitigate this.

Alkylation of Dioxine Precursors

Post-cyclization alkylation offers flexibility for introducing methyl groups. However, the electron-rich dioxine ring complicates direct alkylation.

Approach

  • Base-Mediated Alkylation :

    • A dioxine intermediate (e.g., 2,3-dihydrobenzo[b]dioxine-5-carbaldehyde) is treated with methyl iodide in the presence of a strong base (e.g., KOH or NaH).

    • Methylation occurs at the 3-position due to steric and electronic effects.

Example Reaction Conditions

Starting MaterialReagents/ConditionsYield (%)Reference
2,3-Dihydrobenzo[b]dioxine-5-carbaldehydeCH₃I, NaH, THF, 0°C → RT, 12 h~40–50

Challenges : Competing reactions at other positions and low regioselectivity require optimization.

Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction enables formylation of aromatic rings. For this compound, the aldehyde group could be introduced post-dioxine formation.

Procedure

  • Dioxine Formation :

    • Synthesize 3,3-dimethyl-2,3-dihydrobenzo[b]dioxine via cyclization (as in Section 1).

  • Formylation :

    • Treat the dioxine with DMF and POCl₃ under controlled heating to formylate the 5-position.

Example Reaction Conditions

Starting MaterialReagents/ConditionsYield (%)Reference
3,3-Dimethyl-2,3-dihydrobenzo[b]dioxineDMF, POCl₃, 80°C, 6 h~30–40

Alternative Routes: Reduction of Nitro or Carboxylic Acid Derivatives

While less direct, these methods leverage existing synthetic pathways for dioxine derivatives.

Nitro Reduction

  • Nitration of Dioxine Precursor :

    • Introduce a nitro group at the 5-position using HNO₃/TFA.

  • Catalytic Hydrogenation :

    • Reduce the nitro group to an amine, then oxidize to an aldehyde.

Example Reaction Conditions

Starting MaterialReagents/ConditionsYield (%)Reference
3,3-Dimethyl-2,3-dihydrobenzo[b]dioxine-5-nitroH₂/Pd-C, EtOAc, RT, 4 h → CrO₃, H₂SO₄~25–35

Limitations : Multi-step process with hazardous reagents.

Carboxylic Acid Reduction

  • Oxidation of Methyl to Carboxylic Acid :

    • Oxidize a methyl group at the 5-position to a carboxylic acid using KMnO₄.

  • Rosenmund Reduction :

    • Reduce the acid chloride (formed via SOCl₂) to the aldehyde.

Example Reaction Conditions

Starting MaterialReagents/ConditionsYield (%)Reference
3,3-Dimethyl-2,3-dihydrobenzo[b]dioxine-5-carboxylic acidSOCl₂ → H₂/Pd-BaSO₄, quinoline, 100°C~45–55

Advantages : High regioselectivity.
Challenges : Harsh conditions for acid chloride formation.

Comparative Analysis of Methods

MethodKey StepsAdvantagesLimitations
Cyclization Diol + 1,2-dibromoethaneDirect ring formationAldehyde instability during cyclization
Alkylation Post-cyclization methylationFlexible methyl introductionLow regioselectivity
Vilsmeier-Haack DMF/POCl₃ formylationDirect aldehyde introductionSide reactions, low yields
Nitro Reduction Nitration → Reduction → OxidationEstablished protocolsHazardous reagents, multi-step
Carboxylic Acid Oxidation → Rosenmund reductionHigh aldehyde purityHarsh conditions for acid chloride

Optimization and Research Findings

  • Yield Improvement : Cyclization under anhydrous conditions (e.g., DMF with molecular sieves) minimizes hydrolysis.

  • Steric Effects : Bulky substituents (e.g., methyl groups at the 3-position) hinder alkylation but stabilize the dioxine ring during formylation.

  • Aldehyde Stability : Protection as an acetal during cyclization prevents decomposition .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 3,3-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid.

    Reduction: 3,3-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of 3,3-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde exhibit promising anticancer properties. A study demonstrated that compounds synthesized from this aldehyde showed significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses inhibitory effects against a range of pathogenic bacteria and fungi. This makes it a potential candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Materials Science

Polymer Synthesis
In materials science, this compound serves as a building block for synthesizing novel polymers. Its functional groups allow for copolymerization with various monomers to create materials with tailored properties for applications in coatings and adhesives.

Nanocomposites
The compound has been incorporated into nanocomposite materials to enhance their mechanical and thermal properties. Studies have shown that adding this compound can improve the stability and durability of the resulting nanocomposites, making them suitable for high-performance applications.

Environmental Applications

Pollutant Degradation
Recent investigations have highlighted the potential of this compound in environmental remediation. Its derivatives can catalyze the degradation of various organic pollutants in water systems. The compound's ability to facilitate chemical reactions that break down harmful substances is crucial in developing effective environmental cleanup strategies.

Case Studies

Study Focus Area Findings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast and lung cancer cell lines with IC50 values below 10 µM.
Study BAntimicrobial PropertiesShowed effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
Study CPolymer SynthesisDeveloped a new polymer blend that exhibited enhanced tensile strength by 25% compared to traditional polymers.
Study DEnvironmental RemediationAchieved over 90% degradation of specific organic pollutants within 24 hours using photocatalytic methods involving the compound.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular targets involved are subjects of ongoing research and may vary depending on the specific derivative or application.

Comparison with Similar Compounds

Thiophene- and Thienodioxine-Based Derivatives

  • 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde (CAS# 175922-79-9) Key Differences: Replaces the benzo[1,4]dioxine ring with a thieno[3,4-b][1,4]dioxine system and introduces bromine at the 7-position. Impact: Bromine enhances electrophilicity, enabling Suzuki-Miyaura cross-coupling for constructing conjugated polymers (e.g., phenothiazine-based photocatalysts in ). Molecular weight (431.22 g/mol) is higher due to bromine and tin-containing substituents . Applications: Photocatalytic H₂ production and electrochromic materials.
  • PAC-01 Oligomer (Triphenylamine-Carbazolyl Backbone) Key Differences: Shares a triphenylamine-carbazolyl backbone but uses 7-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde as a bridge. Impact: Higher molecular weight (Mn = 1.256 kg/mol, PDI = 1.60) and improved electrochemical stability due to thiophene’s electron-rich nature .

Furan- and Benzodioxine-Based Aldehydes

  • 2,3-Dihydro-furo[3,4-b][1,4]dioxine-5-carbaldehyde (CAS# 1211507-16-2)

    • Key Differences : Substitutes the thiophene ring with a furan system.
    • Impact : Lower molecular weight (154.12 g/mol) and reduced electron density due to oxygen’s electronegativity. Furan derivatives exhibit distinct optical properties, suitable for organic electronics .
  • Methyl 8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate (CAS# 823225-66-7) Key Differences: Replaces the aldehyde with a methyl ester and introduces bromine at the 8-position. Impact: Bromine facilitates nucleophilic substitution, while the ester group enhances stability. Molecular weight (273.08 g/mol) is lower than brominated thienodioxine analogs .

Fluorinated and Silylated Derivatives

  • 2,2,3,3-Tetrafluoro-5-methyl-2,3-dihydro-benzo[1,4]dioxine (CAS# 1334147-58-8)

    • Key Differences : Fluorine atoms replace hydrogen at the 2,3-positions, and a methyl group is present at the 5-position.
    • Impact : Fluorination increases thermal stability and oxidation resistance. The methyl group adds steric bulk, reducing reactivity compared to the aldehyde-functionalized target compound .
  • (6-Bromo-7-isopropyl-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)trimethylsilane

    • Key Differences : Incorporates a trimethylsilyl group and isopropyl substituent.
    • Impact : The silyl group protects reactive sites during synthesis, while bromine enables further functionalization. Contrasts with the target compound’s aldehyde-driven reactivity .

Heterocyclic Hybrids

  • 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one (CAS# 883065-90-5) Key Differences: Combines triazolone and nitrothiazole moieties with a benzodioxine ring. Molecular weight (379.37 g/mol) exceeds simple aldehydes .
  • 4-Chloro-3-(2,4-dichlorobenzyl)-2-oxo-2,3-dihydrothiazole-5-carbaldehyde

    • Key Differences : Features a thiazole ring with chlorine substituents.
    • Impact : Chlorine atoms increase electrophilicity, favoring applications in agrochemicals or pharmaceuticals. The aldehyde group remains reactive for further derivatization .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Reference IDs
3,3-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde C₁₁H₁₂O₃ 192.21 (estimated) Aldehyde, dimethyl-dioxine Polymer intermediates, pharmaceuticals N/A
7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde C₈H₅BrO₃S 265.09 Aldehyde, bromo-thienodioxine Photocatalysts, electrochromic polymers
2,3-Dihydro-furo[3,4-b][1,4]dioxine-5-carbaldehyde C₇H₆O₄ 154.12 Aldehyde, furodioxine Organic electronics
Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate C₁₀H₉BrO₄ 273.08 Ester, bromo-dioxine Synthetic intermediates
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-triazolone C₁₃H₉N₅O₅S₂ 379.37 Nitrothiazole, triazolone Conductive materials

Research Findings and Trends

  • Electrochemical Performance: Thiophene-based derivatives (e.g., 7-bromo-thienodioxine) exhibit superior charge transport due to sulfur’s polarizability, whereas furan analogs show lower conductivity .
  • Thermal Stability : Fluorinated derivatives demonstrate enhanced thermal resistance, making them suitable for high-temperature applications .
  • Synthetic Versatility : Aldehyde-functionalized compounds (e.g., target molecule) are preferred for cross-coupling reactions, while ester or silyl-protected derivatives are used in stepwise syntheses .

Biological Activity

3,3-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and implications for therapeutic applications.

Synthesis

The synthesis of this compound typically involves complex organic reactions that may include cyclization and functional group modifications. The compound can be derived from precursors such as 2,3-dihydrobenzo[b][1,4]dioxine derivatives through various synthetic methodologies including the use of thionyl chloride and potassium carbonate under controlled conditions .

Antidepressant Properties

Recent studies have shown that derivatives of 2,3-dihydrobenzo[b][1,4]dioxine exhibit significant binding affinities to serotonin receptors (5-HT1A and 5-HT2A). For instance, a series of compounds related to this scaffold demonstrated marked antidepressant-like activity in animal models using the forced swimming test (FST) and the tail suspension test (TST). Notably, compound 8g showed high affinities for both receptor types with Ki values of 17 nM for 5-HT1A and 0.71 nM for 5-HT2A .

Antioxidant Activity

The antioxidant potential of related compounds has been assessed using the DPPH radical scavenging assay. The IC50 values for these compounds ranged from 31.52 to 198.41 µM, indicating varying levels of antioxidant activity. These findings suggest that modifications to the dioxine structure can enhance bioactivity .

Study on Antidepressant Effects

A specific study evaluated a series of benzoxazole/benzothiazole-containing 2,3-dihydrobenzo[b][1,4]dioxine derivatives. The results indicated that these compounds not only bind effectively to serotonin receptors but also exhibit significant reductions in immobility time in FST and TST models. This positions them as promising candidates for further development as antidepressants .

Structure-Activity Relationship (SAR)

The relationship between structural features and biological activity has been explored extensively. For example, the presence of hydroxyl and methylene groups on the benzodioxine scaffold significantly influences both antioxidant properties and receptor binding affinities. This insight is crucial for the rational design of new derivatives with enhanced pharmacological profiles .

Data Summary

Compound Target Receptor Ki (nM) Antioxidant Activity (IC50 µM)
Compound 8g5-HT1A17-
Compound 8g5-HT2A0.71-
Various--Range: 31.52–198.41

Q & A

Q. What controls are essential in assessing the aldehyde’s reactivity in nucleophilic additions?

  • Methodological Answer :
  • Blank Reactions : Exclude nucleophiles to confirm no background aldehyde oxidation.
  • Competition Experiments : Compare reactivity with benzaldehyde to quantify electronic effects.
  • In Situ Monitoring : Use FT-IR to track C=O peak reduction during reaction progression .

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